molecular formula C18H19N3O3 B2673304 2-(4-methoxybenzyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-48-7

2-(4-methoxybenzyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2673304
CAS No.: 860786-48-7
M. Wt: 325.368
InChI Key: AGGBBAAZVDQZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-methoxybenzyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one belongs to the 1,2,4-triazol-3-one class, characterized by a heterocyclic core with nitrogen atoms at positions 1, 2, and 3. Key structural features include:

  • Position 2: A 4-methoxybenzyl group, contributing electron-donating properties via the methoxy substituent.
  • Position 4: A 3-methoxyphenyl group, introducing steric and electronic modulation.
  • Position 5: A methyl group, enhancing hydrophobicity.

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-19-20(12-14-7-9-16(23-2)10-8-14)18(22)21(13)15-5-4-6-17(11-15)24-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGBBAAZVDQZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxybenzyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C17H18N4O3
  • Molecular Weight : 314.35 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The specific activity against Mycobacterium tuberculosis has been highlighted in several studies, with some derivatives displaying minimum inhibitory concentrations (MIC) as low as 0.625 μg/mL against resistant strains .

Anticancer Properties

Triazole compounds have been reported to possess anticancer activity through various mechanisms:

  • Inhibition of Tubulin Polymerization : Some triazoles bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in cancer cells .
  • Induction of Apoptosis : Compounds similar to the target compound have been shown to induce apoptosis in cancer cell lines by activating caspases and other apoptotic pathways .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Binding : It may act as a ligand for various receptors involved in cell signaling pathways.

Study 1: Antitubercular Activity

A recent study evaluated a series of triazole derivatives for their antitubercular activity against different strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity at concentrations lower than 10 μg/mL. The study concluded that modifications in the benzyl and methoxy groups significantly influence biological efficacy .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazole derivatives. The study reported that compounds with similar structures to our target compound demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values ranging from 0.5 to 5 μM. These findings suggest that structural modifications can enhance anticancer potency .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureMIC/IC50 ValuesReference
AntimicrobialTriazole DerivativeMIC = 0.625 μg/mL
AnticancerSimilar Triazole DerivativeIC50 = 0.5 - 5 μM

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares structural analogs, focusing on substituents and their implications:

Compound Name/ID R1 (Position 2) R2 (Position 4) R3 (Position 5) Key Modifications Reported Activities
Target Compound 4-Methoxybenzyl 3-Methoxyphenyl Methyl Dual methoxy groups Not reported
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Ethoxyphenyl 4-Methoxyphenyl Ethoxy substitution at R1 Not reported
4-(3-Fluorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Methoxybenzyl 3-Fluorophenyl Methyl Fluorine substitution (electron-withdrawing) Not reported
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one Cyclopropylmethyl 4-Chlorophenyl Methyl Chlorine and cyclopropyl groups Not reported
4-[(1E)-(2-Hydroxyphenyl)methylidene]amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one Hydroxyphenylmethyleneamino Methyl Hydroxyphenyl Schiff base Antimicrobial potential
GSK2194069 (S)-4-(4-(Benzofuran-6-yl)phenyl)-5-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)methyl)-... Benzofuran-6-yl Cyclopropanecarbonyl-pyrrolidinyl Methyl Complex heterocyclic substituents Imaging probe for fatty acid synthase
Key Observations:
  • Methoxy vs.
  • Halogenation : Fluorine () and chlorine () introduce electron-withdrawing effects, enhancing binding to hydrophobic pockets in biological targets.
  • Schiff Base Derivatives: Hydroxyphenylmethyleneamino groups () enable hydrogen bonding, critical for antimicrobial activity.

Physicochemical Properties

  • Melting Points : Triazolones with bulkier substituents (e.g., benzofuran in ) exhibit higher melting points (>200°C), while methyl/methoxy derivatives () typically melt below 150°C.
  • Solubility : Methoxy groups enhance water solubility compared to halogenated or alkylated analogs.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(4-methoxybenzyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?

Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazide derivatives with substituted carbonyl compounds. For example:

  • Step 1 : React a substituted hydrazide (e.g., 4-methoxybenzyl hydrazide) with a carbonyl compound (e.g., 3-methoxyphenyl isocyanate) in a polar aprotic solvent like DMSO under reflux (18–24 hours) .
  • Step 2 : Isolate the intermediate via reduced-pressure distillation and recrystallize using ethanol-water mixtures.
  • Step 3 : Introduce the methyl group at position 5 via alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Key Variables : Reaction time (12–24 hours), solvent choice (DMSO or ethanol), and temperature (80–100°C) significantly impact yields (typically 60–75%) .

Basic: What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent environments (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the triazole core .
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns. For example, the triazolone ring exhibits planarity with bond lengths of 1.38 Å (N–N) and 1.29 Å (C=O) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 368.1624) .

Advanced: How can density-functional theory (DFT) predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to balance accuracy and computational cost .
  • Key Calculations :
    • HOMO-LUMO gaps to assess redox stability (e.g., ΔE ≈ 4.5 eV for triazolone derivatives).
    • Natural Bond Orbital (NBO) analysis to evaluate hyperconjugation effects (e.g., methoxy groups stabilize the triazole ring via resonance) .
  • Validation : Compare computed IR spectra with experimental data to refine force fields .

Advanced: What structure-activity relationships (SARs) govern its biological activity?

Methodological Answer:

  • Core Modifications : Replacing the 5-methyl group with bulkier substituents (e.g., heptyl) enhances lipophilicity and membrane permeability, as seen in α-amylase inhibition studies (IC₅₀ reduced from 12 µM to 8 µM) .
  • Methoxy Positioning : 3-Methoxy groups on the phenyl ring improve π-π stacking with enzyme active sites (e.g., Bacillus subtilis α-amylase), while 4-methoxybenzyl groups enhance steric complementarity .
  • Bioactivity Assays : Use enzyme kinetics (Lineweaver-Burk plots) and molecular docking (AutoDock Vina) to correlate substituent effects with inhibitory constants (Ki) .

Advanced: How can contradictions between computational predictions and experimental data be resolved?

Methodological Answer:

  • Case Study : If DFT predicts a planar triazole ring but X-ray data shows slight puckering, consider:
    • Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to mimic crystallographic conditions .
    • Crystal Packing Forces : Hydrogen bonding (e.g., N–H⋯O=C interactions) may distort gas-phase geometries .
  • Validation Workflow :
    • Re-optimize DFT structures using crystallographic coordinates.
    • Compare vibrational frequencies (IR/Raman) to identify force field inaccuracies .

Advanced: What strategies optimize regioselectivity in triazolone synthesis?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : Use low temperatures (0–5°C) to favor kinetic products (e.g., 1,4-disubstituted triazolones) over 1,5-isomers .
  • Directing Groups : Electron-withdrawing groups (e.g., nitro) on the phenyl ring guide cyclization to the desired position (≥90% regioselectivity) .
  • Catalysis : Copper(I) iodide (CuI) enhances regioselectivity in Huisgen cycloadditions .

Advanced: What mechanisms underlie its antimicrobial or anticancer activity?

Methodological Answer:

  • Enzyme Inhibition : Triazolones act as competitive inhibitors of dihydrofolate reductase (DHFR) by mimicking the pteridine moiety. IC₅₀ values correlate with methoxy group electronegativity (R² = 0.89) .
  • DNA Intercalation : Planar triazole rings intercalate between DNA base pairs, as shown via fluorescence quenching assays (Ksv ≈ 1.2 × 10⁴ M⁻¹) .
  • Apoptosis Pathways : Western blotting reveals upregulation of caspase-3 and PARP cleavage in treated cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.